![molecular formula C27H31N3O4 B14018717 [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate] CAS No. 17683-86-2](/img/structure/B14018717.png)
[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate] is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a diethane-2,1-diyl backbone with imino and carbamate functional groups attached to 3-methylphenyl rings. Its intricate structure allows for diverse chemical reactivity and potential utility in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate] typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenyl isocyanate with diethanolamine under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 60-80°C, and the reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate] may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in appropriate solvents.
Major Products Formed
Oxidation: Formation of oxidized carbamate derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted carbamate or imino derivatives.
科学的研究の応用
[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate] has found applications in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate] involves its interaction with molecular targets through its functional groups. The imino and carbamate groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways.
類似化合物との比較
[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate] can be compared with similar compounds such as:
- [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate]
- [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]
These compounds share structural similarities but differ in the substitution pattern on the phenyl rings. The unique substitution pattern in [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate] imparts distinct chemical and physical properties, making it suitable for specific applications.
特性
CAS番号 |
17683-86-2 |
|---|---|
分子式 |
C27H31N3O4 |
分子量 |
461.6 g/mol |
IUPAC名 |
2-[3-methyl-N-[2-[(3-methylphenyl)carbamoyloxy]ethyl]anilino]ethyl N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C27H31N3O4/c1-20-7-4-10-23(17-20)28-26(31)33-15-13-30(25-12-6-9-22(3)19-25)14-16-34-27(32)29-24-11-5-8-21(2)18-24/h4-12,17-19H,13-16H2,1-3H3,(H,28,31)(H,29,32) |
InChIキー |
BATCCYXILYYZIY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)OCCN(CCOC(=O)NC2=CC=CC(=C2)C)C3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


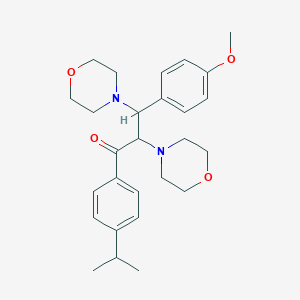
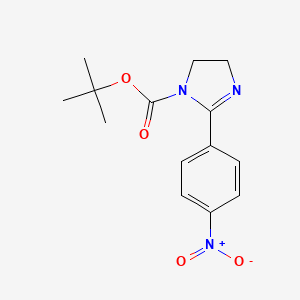
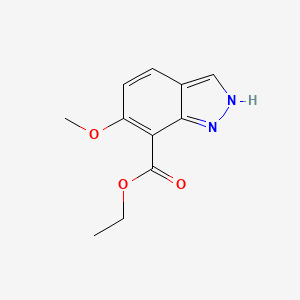
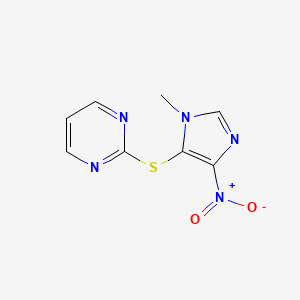
![3-Chloro-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B14018649.png)
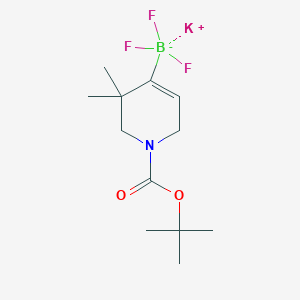
![3,7-Diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14018669.png)
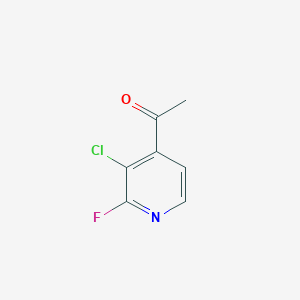

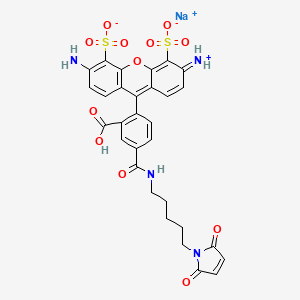
![Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]-](/img/structure/B14018689.png)
![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B14018697.png)
![2-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14018705.png)
![Ethyl 2-[(5E)-5-[3-(ethoxycarbonylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]acetate](/img/structure/B14018712.png)
